An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Iodophenylamino)propanoic acid
An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Iodophenylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Iodophenylamino)propanoic acid, also known as N-(2-iodophenyl)-β-alanine, is a halogenated aromatic amino acid derivative. Its structural features, combining an iodinated phenyl ring with a β-alanine moiety, make it a compound of interest for potential applications in medicinal chemistry and drug development. The presence of an iodine atom allows for its use in radiolabeling studies or as a heavy atom for crystallographic purposes. The amino acid scaffold provides a backbone for further chemical modifications to explore structure-activity relationships. This guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound.
Synthesis Pathway
The proposed synthesis of 3-(2-Iodophenylamino)propanoic acid involves the conjugate addition of 2-iodoaniline to acrylic acid. This reaction is typically carried out in a suitable solvent and may or may not require a catalyst.
Caption: Hypothetical workflow for the synthesis of 3-(2-Iodophenylamino)propanoic acid.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 3-(2-Iodophenylamino)propanoic acid via a Michael addition reaction. This protocol is inferred from procedures for similar compounds and would require experimental optimization and validation.
Materials:
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2-Iodoaniline
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Acrylic acid
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Solvent (e.g., ethanol, water, or a mixture)
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Optional: Catalyst (e.g., a Lewis acid or base)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for workup)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodoaniline (1.0 equivalent) in the chosen solvent.
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Add acrylic acid (1.0-1.2 equivalents) to the solution. If a catalyst is used, it would be added at this stage.
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Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
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Once the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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The crude product is then subjected to an acid-base workup. Dissolve the residue in an organic solvent and wash with a dilute solution of sodium bicarbonate to remove unreacted acrylic acid. Subsequently, wash with dilute hydrochloric acid to remove unreacted 2-iodoaniline, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization
The synthesized 3-(2-Iodophenylamino)propanoic acid would be characterized using a suite of analytical techniques to confirm its identity and purity.
Caption: Standard workflow for the characterization of the synthesized compound.
Data Presentation (Expected)
While no experimental data for 3-(2-Iodophenylamino)propanoic acid (CAS: 38470-21-2) with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol has been found, the following tables outline the expected data from various analytical techniques.
Table 1: Expected ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~6.5 | t | 1H | Ar-H |
| ~5.0-6.0 | br s | 1H | N-H |
| ~3.4 | t | 2H | N-CH₂ |
| ~2.6 | t | 2H | CH₂-COOH |
| ~10-12 | br s | 1H | COOH |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~145 | Ar-C (C-N) |
| ~139 | Ar-C |
| ~129 | Ar-C |
| ~120 | Ar-C |
| ~113 | Ar-C |
| ~85 | Ar-C (C-I) |
| ~40 | N-CH₂ |
| ~34 | CH₂-COOH |
Table 3: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3400 | N-H stretch |
| ~3050 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | C=C stretch (Aromatic) |
| ~1250 | C-N stretch |
| ~750 | C-I stretch |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 291 | [M]⁺ (Molecular Ion) |
| 246 | [M - COOH]⁺ |
| 164 | [M - I]⁺ |
Potential Signaling Pathways and Biological Activities
Derivatives of β-alanine and other amino acids are known to exhibit a range of biological activities. While no specific biological data for 3-(2-Iodophenylamino)propanoic acid has been reported, structurally related compounds have been investigated for various therapeutic applications. For instance, other N-aryl-β-alanine derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The iodophenyl moiety could also be of interest in the context of thyroid hormone research or as a component in radiopharmaceuticals for imaging or therapy. Further research would be necessary to elucidate any specific signaling pathways or biological targets of this compound.
Caption: A logical workflow for investigating the biological activity of the title compound.
This technical guide outlines a plausible synthetic route and a comprehensive characterization strategy for 3-(2-Iodophenylamino)propanoic acid. Although a detailed experimental protocol and corresponding analytical data are not currently available in published literature, the information provided herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists interested in the synthesis and evaluation of this novel compound. The successful synthesis and characterization of 3-(2-Iodophenylamino)propanoic acid would provide a valuable molecule for further investigation in various fields of drug discovery and development. Experimental validation of the proposed methods is a necessary next step to fully elucidate the properties of this compound.
